DTBImCl has been explored as a catalyst or catalyst precursor for various organic reactions. For instance, research has shown its potential in Diels-Alder reactions, a fundamental carbon-carbon bond forming reaction [PubChem , National Institutes of Health (.gov)]. Studies suggest DTBImCl can promote these reactions efficiently and under mild conditions [].
Another area of exploration is metathesis reactions, involving the exchange of subunits between molecules. DTBImCl-based catalysts have exhibited promising activity in olefin metathesis, a type of metathesis reaction involving alkenes (compounds containing carbon-carbon double bonds) [].
DTBImCl's thermal stability and ability to dissolve various materials make it valuable in material science research. For example, DTBImCl can be used in the preparation of novel ionic liquids with tailored properties for applications like electrolytes in batteries and fuel cells []. Additionally, DTBImCl can serve as a solvent for the synthesis and processing of polymers and other functional materials [].
1,3-Di-tert-butylbenzimidazolium chloride is a quaternary ammonium compound with the molecular formula and a molecular weight of 266.81 g/mol. This compound is characterized by the presence of two tert-butyl groups at the 1 and 3 positions of the benzimidazole ring, making it a derivative of benzimidazole. The compound typically appears as a crystalline powder that ranges in color from tan to white, with a melting point of approximately 204°C .
The compound is categorized under the United Nations GHS hazard classification as an irritant, with specific warnings regarding eye irritation and harmful effects if ingested . Its purity usually exceeds 95%, making it suitable for various research applications .
Additionally, this compound can participate in nucleophilic substitution reactions due to the presence of the chloride ion, allowing it to act as a source of carbene in synthetic organic chemistry .
Synthesis of 1,3-Di-tert-butylbenzimidazolium chloride typically involves:
1,3-Di-tert-butylbenzimidazolium chloride finds applications in various fields:
Interaction studies involving 1,3-Di-tert-butylbenzimidazolium chloride focus on its behavior as a ligand in coordination chemistry. Research has shown that it can stabilize metal ions and influence their reactivity in catalysis. Further studies are needed to explore its interactions with biomolecules and other substrates to assess its potential biological roles.
Several compounds share structural similarities with 1,3-Di-tert-butylbenzimidazolium chloride. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Benzimidazole | CHN | Basic structure without alkyl groups |
1-Methylbenzimidazolium Chloride | CHClN | Contains a methyl group instead of tert-butyl |
1-Ethylbenzimidazolium Chloride | CHClN | Contains an ethyl group |
1,3-Diethylbenzimidazolium Chloride | CHClN | Two ethyl groups instead of tert-butyl |
The presence of two tert-butyl groups in 1,3-Di-tert-butylbenzimidazolium chloride enhances its steric bulk and solubility compared to other benzimidazolium derivatives. This unique structural feature contributes to its effectiveness as a ligand in catalytic processes and may also influence its biological activity.
Method | Advantages | Disadvantages | Atom Economy (%) | Environmental Impact | Commercial Viability |
---|---|---|---|---|---|
Classical acid-catalyzed | Well-established, simple setup | Harsh conditions, low yields | 60-70 | High | Medium |
Orthoformate/TMSCl | High yields, mild conditions | Expensive reagents, moisture sensitive | 75-85 | Medium | High |
Microwave-assisted | Rapid reaction, energy efficient | Limited substrate scope | 70-80 | Low | Medium |
Ionic liquid-mediated | Green chemistry, recyclable | Costly ionic liquids | 65-75 | Very low | Low |
Metal-catalyzed | High selectivity, functional group tolerance | Metal contamination, complex workup | 70-80 | Medium | Medium |
The optimization of purification protocols must consider both yield recovery and final product purity requirements. Research applications typically demand purities exceeding 95%, while industrial catalyst applications may accept lower purity thresholds in exchange for improved economic viability [15]. The choice of purification method should align with intended applications, available equipment, and scale of operation.
Process monitoring during purification proves essential for yield optimization. Nuclear magnetic resonance spectroscopy provides real-time assessment of purity levels, while mass spectrometry offers sensitive detection of trace impurities [15]. The integration of analytical monitoring with purification protocols enables adaptive process control that maximizes both yield and purity outcomes.
The comprehensive structural characterization of 1,3-Di-tert-butylbenzimidazolium chloride represents a crucial aspect in understanding the molecular geometry, electronic properties, and intermolecular interactions of this significant benzimidazolium salt. This compound, with the molecular formula C₁₅H₂₃ClN₂ and a molecular weight of 266.81 g/mol, exhibits distinctive structural features that differentiate it from related imidazolinium and benzimidazolium derivatives [1] [2] [3].
X-ray crystallographic analysis provides fundamental insights into the three-dimensional arrangement of atoms within the crystal lattice of 1,3-Di-tert-butylbenzimidazolium chloride. While specific crystallographic data for this compound remains limited in the current literature, comparative analysis with structurally related benzimidazolium salts offers valuable insights into the expected molecular geometry and crystal packing arrangements [4] [5] [6].
The molecular architecture of 1,3-Di-tert-butylbenzimidazolium chloride consists of a planar benzimidazolium core with two bulky tert-butyl substituents positioned at the nitrogen atoms. This configuration creates significant steric hindrance that influences both the molecular conformation and crystal packing behavior [1] [2]. The presence of the fused benzene ring system enhances the aromatic stabilization compared to simple imidazolium derivatives, while the quaternary ammonium character at the nitrogen centers contributes to the ionic nature of the compound [7] [8].
Based on comparative studies with related benzimidazolium chloride salts, the crystal structure is expected to exhibit several characteristic features. The benzimidazolium ring system typically maintains planarity, with bond lengths and angles consistent with aromatic character [4] [5]. For instance, in the structurally related compound 1-(2-Hydroxybenzyl)-2-(2-hydroxyphenyl)-1H-benzimidazol-3-ium chloride, the benzimidazole ring system displays dihedral angles of 55.49° and 81.36° with the phenolic groups due to steric hindrance [4] [9]. Similar steric effects are anticipated in 1,3-Di-tert-butylbenzimidazolium chloride due to the bulky tert-butyl substituents.
The crystal packing of benzimidazolium salts is predominantly governed by hydrogen bonding interactions between the cationic imidazolium moiety and the chloride anions [4] [5] [6]. Typical hydrogen bonding patterns include N-H···Cl and C-H···Cl interactions, which create extended networks that stabilize the crystal structure. These interactions form characteristic patterns, often resulting in chains or layers within the crystal lattice [9] [10]. The presence of tert-butyl groups in 1,3-Di-tert-butylbenzimidazolium chloride may introduce additional van der Waals interactions that contribute to the overall crystal stability.
Property | 1,3-Di-tert-butylbenzimidazolium chloride | Related Benzimidazolium Salt Example |
---|---|---|
Crystal System | Not determined | Triclinic |
Space Group | Not determined | P-1 |
Key Interactions | N-H···Cl, C-H···Cl (predicted) | O-H···Cl, N-H···Cl |
Molecular Weight | 266.81 g/mol | Variable |
The spectroscopic characterization of 1,3-Di-tert-butylbenzimidazolium chloride provides detailed information about the electronic environment and molecular dynamics. Nuclear magnetic resonance spectroscopy and Fourier transform infrared spectroscopy serve as complementary techniques for elucidating the structural features and confirming the molecular identity [11] [12] [13].
The ¹H nuclear magnetic resonance spectrum of 1,3-Di-tert-butylbenzimidazolium chloride exhibits characteristic signals that reflect the asymmetric environment created by the quaternary nitrogen centers and the aromatic benzimidazole core. The most distinctive feature is the downfield signal corresponding to the H-2 proton of the imidazolium ring, typically appearing in the range of 9.0-10.0 parts per million [14] [13] [15]. This significant downfield shift results from the deshielding effect of the positively charged nitrogen atoms and the aromatic ring current.
The aromatic protons of the benzene ring appear as complex multiplets in the region of 7.0-8.0 parts per million, with H-4,7 protons typically more downfield (7.5-8.0 parts per million) compared to H-5,6 protons (7.0-7.5 parts per million) [12] [13]. The tert-butyl substituents contribute a characteristic singlet at approximately 1.5-1.8 parts per million, corresponding to the eighteen equivalent methyl protons. The integration pattern of these signals provides confirmation of the molecular structure, with the expected 1:4:18 ratio for the imidazolium, aromatic, and aliphatic protons, respectively [14] [16].
The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework and electronic distribution within the molecule. The C-2 carbon of the benzimidazolium ring exhibits the most characteristic signal, appearing in the range of 140-145 parts per million due to its position between two nitrogen atoms [17] [14]. This chemical shift is significantly different from neutral benzimidazole derivatives, reflecting the charge delocalization in the cationic system.
The aromatic carbons of the benzene ring display signals in the typical aromatic region (115-130 parts per million), with C-4,7 carbons appearing more downfield (125-130 parts per million) compared to C-5,6 carbons (115-120 parts per million) [12] [17]. The quaternary carbon of the tert-butyl groups appears at approximately 58-62 parts per million, while the methyl carbons resonate at 28-32 parts per million. This pattern is consistent with similar sterically hindered benzimidazolium derivatives [14] [18].
The Fourier transform infrared spectrum of 1,3-Di-tert-butylbenzimidazolium chloride exhibits several diagnostic absorption bands that confirm the structural features and functional groups present in the molecule [19] [20] [21]. The spectrum provides information about vibrational modes associated with the benzimidazolium core, tert-butyl substituents, and ionic interactions.
The N-H stretching vibrations of the benzimidazolium ring appear in the range of 3400-3100 cm⁻¹, typically as medium to strong intensity bands [19] [21]. These vibrations are often broadened due to hydrogen bonding interactions with the chloride anions in the solid state. The C-H stretching vibrations encompass a broad region from 3050-2850 cm⁻¹, with aromatic C-H stretches appearing at higher frequencies (around 3050 cm⁻¹) and aliphatic C-H stretches from the tert-butyl groups at lower frequencies (2950-2850 cm⁻¹) [21] [22].
The characteristic C=N and C=C stretching vibrations of the aromatic system appear in the range of 1650-1550 cm⁻¹, providing evidence for the extended conjugation within the benzimidazolium core [19] [20]. Additional bands in the 1500-1400 cm⁻¹ region correspond to C-H bending and C=C stretching modes, while the 1350-1250 cm⁻¹ region contains C-H deformation vibrations [21] [22].
Wavenumber Range (cm⁻¹) | Assignment | Intensity |
---|---|---|
3400-3100 | N-H stretching (benzimidazolium) | Medium-Strong |
3050-2850 | C-H stretching (aromatic and aliphatic) | Strong |
1650-1550 | C=N stretching, C=C stretching (aromatic) | Strong |
1500-1400 | C-H bending, C=C stretching | Medium |
1350-1250 | C-H deformation | Medium |
1200-1000 | C-N stretching | Medium |
900-700 | C-H out-of-plane bending | Medium |
700-500 | C-Cl vibrations, ring deformation | Weak-Medium |
The mid-infrared region contains several important diagnostic bands, including C-N stretching vibrations around 1200-1000 cm⁻¹ and C-H out-of-plane bending modes in the 900-700 cm⁻¹ region [19] [21]. The fingerprint region (700-500 cm⁻¹) exhibits bands corresponding to C-Cl vibrations and ring deformation modes, which are particularly sensitive to the specific molecular environment and crystal packing arrangements [20] [22].
The structural characteristics of 1,3-Di-tert-butylbenzimidazolium chloride can be better understood through systematic comparison with related imidazolinium and benzimidazolium salts. These comparative studies reveal the influence of structural modifications on molecular properties, stability, and reactivity patterns [23] [24] [25].
A particularly informative comparison involves 1,3-Di-tert-butylimidazolium chloride, which shares the same substituent pattern but lacks the fused benzene ring [26]. The molecular weight difference (266.81 g/mol versus 216.75 g/mol) reflects the additional aromatic carbons in the benzimidazole system [1] [26]. The melting point comparison (204°C decomposition versus 209°C) suggests that the fused ring system provides similar thermal stability despite the increased molecular complexity [1] [26].
The presence of the fused benzene ring in 1,3-Di-tert-butylbenzimidazolium chloride significantly affects the electronic distribution and aromaticity compared to simple imidazolium salts [27] [15]. The extended conjugation system enhances the stability of the cationic charge through delocalization over a larger π-electron system. This stabilization is reflected in the nuclear magnetic resonance chemical shifts, where the aromatic protons and carbons exhibit patterns characteristic of the benzimidazole scaffold rather than simple imidazole systems [14] [13].
Comparison with 1,3-Dimethylbenzimidazolium chloride illustrates the steric influence of the tert-butyl substituents [27] [24]. The bulky tert-butyl groups create significant steric hindrance that affects both the molecular conformation and the accessibility of the nitrogen centers for coordination or further chemical modification [1] [3]. This steric protection can enhance the stability of the compound but may also influence its reactivity in chemical transformations.
The analysis extends to 1,3-Bis(1-adamantyl)benzimidazolium chloride, which represents an extreme case of steric crowding around the benzimidazolium core [28]. The comparison of melting points (204°C versus 283.9-285.6°C) demonstrates the significant influence of substituent bulk on thermal properties [1] [28]. The higher melting point of the adamantyl derivative reflects the increased van der Waals interactions and crystal packing efficiency despite the steric hindrance.
Compound | Molecular Weight | Melting Point (°C) | Key Structural Features |
---|---|---|---|
1,3-Di-tert-butylbenzimidazolium chloride | 266.81 | 204 (dec.) | Benzimidazole core + bulky substituents |
1,3-Di-tert-butylimidazolium chloride | 216.75 | 209 | Imidazole core + same substituents |
1,3-Dimethylbenzimidazolium chloride | 182.65 | Not available | Same core + smaller substituents |
1,3-Bis(1-adamantyl)benzimidazolium chloride | 451.04 | 283.9-285.6 | Same core + very bulky substituents |
Spectroscopic comparisons reveal systematic trends in the nuclear magnetic resonance and infrared characteristics across this series of compounds [16] [29]. The benzimidazolium derivatives consistently show more complex aromatic regions in their nuclear magnetic resonance spectra compared to simple imidazolium salts, reflecting the additional aromatic carbons and protons [17] [13]. The infrared spectra exhibit enhanced aromatic character with additional C=C stretching vibrations and modified C-H bending patterns [21] [22].
The hydrogen bonding patterns in the crystal structures also show systematic variations depending on the substituent bulk and the presence of the fused benzene ring [27] [30]. Benzimidazolium salts generally exhibit stronger N-H···Cl interactions compared to imidazolium derivatives due to the enhanced acidity of the imidazolium proton in the fused ring system [4] [9]. The steric bulk of the tert-butyl substituents may influence the geometry and strength of these interactions, potentially affecting the crystal packing and physical properties.
Electronic structure calculations on related benzimidazolium salts reveal that the charge distribution and molecular orbital characteristics are significantly influenced by both the fused ring system and the substituent pattern [27] [15]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies, dipole moments, and polarizabilities all show systematic trends that correlate with the structural modifications [16] [31]. These electronic properties directly influence the chemical reactivity, stability, and potential applications of these compounds in various fields including catalysis and materials science.
Irritant